N-(diphenylmethyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(Diphenylmethyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative. Its structure features a pyridazinone core substituted with a 4-methoxy group, a 4-methylphenyl group at position 1, and a diphenylmethyl carboxamide moiety at position 2. This compound shares structural motifs with proteasome inhibitors and other heterocyclic drug candidates, particularly those targeting parasitic infections like Trypanosoma cruzi .
Properties
IUPAC Name |
N-benzhydryl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-18-13-15-21(16-14-18)29-23(30)17-22(32-2)25(28-29)26(31)27-24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17,24H,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRCKYXHBHASAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(diphenylmethyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a small molecule inhibitor targeting specific proteins involved in various disease pathways. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 364.44 g/mol
- Functional Groups : Includes methoxy, carboxamide, and ketone functionalities.
The arrangement of these functional groups enhances the compound's reactivity and solubility in biological systems. The presence of multiple aromatic rings contributes to its stability and potential interactions with biological targets.
This compound primarily functions as an inhibitor of the Gsα protein, which is crucial for signal transduction pathways associated with various diseases, including cancers and endocrine disorders. By binding to specific regions on the Gsα protein, particularly at residue R231, this compound modulates critical signaling pathways that influence cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or act as a ligand in receptor binding studies. This inhibition can potentially lead to therapeutic effects in conditions such as cancer and metabolic disorders.
- Cellular Signaling Modulation : By affecting Gsα signaling pathways, this compound can alter cellular responses to various stimuli, which may be beneficial in treating diseases linked to aberrant signaling.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Hantzsch dihydropyridine synthesis , which includes:
- Condensation : An aldehyde reacts with a β-keto ester and an amine.
- Cyclization : The intermediate undergoes cyclization to form the dihydropyridazine ring.
This synthetic route allows for the introduction of various substituents that can modify the biological activity of the compound.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
These studies underscore the significance of this compound in both research and application contexts within medicinal chemistry.
Comparison with Similar Compounds
Core Pyridazinone Derivatives
The pyridazinone scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:
Key Observations :
- The target compound’s diphenylmethyl group introduces significant steric bulk and lipophilicity compared to smaller substituents (e.g., 4-bromophenyl in BG14384). This may enhance membrane permeability but reduce aqueous solubility.
- Analogs like Compound 6 prioritize cyclopropylamide groups, which are associated with metabolic stability and target engagement in protease inhibition .
Physicochemical Data :
Notable Trends:
- The diphenylmethyl group in the target compound increases molecular weight and logP significantly compared to BG14384 and BF37386, suggesting trade-offs between bioavailability and lipophilicity.
- Halogenated analogs like BG14384 may exhibit enhanced stability due to reduced oxidative metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
